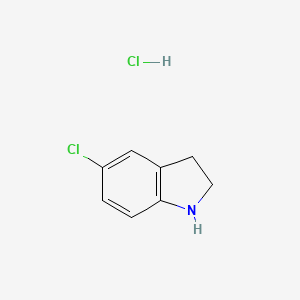

5-Chloroindoline hydrochloride

Description

Significance of the Chloroindoline and Chloroindole Scaffolds in Organic and Medicinal Chemistry Research

The indole (B1671886) nucleus is a privileged structure in medicinal chemistry, found in a vast array of biologically active compounds. The introduction of a chlorine atom onto the indole or indoline (B122111) ring, as seen in 5-chloroindole (B142107) and 5-chloroindoline (B1581159), significantly modulates the electronic properties, lipophilicity, and metabolic stability of the parent molecule. This halogenation can lead to enhanced binding affinities for biological targets and improved pharmacokinetic profiles.

The chloroindole and chloroindoline scaffolds are key building blocks in the synthesis of a wide range of therapeutic agents. chemimpex.com Their derivatives have been investigated for their potential in treating a multitude of diseases, including cancer, infectious diseases, and neurological disorders. chemimpex.com For instance, 5-chloroindole has been identified as a potent positive allosteric modulator of the 5-HT₃ receptor, a target for antiemetic and anxiolytic drugs. nih.gov Furthermore, derivatives of 5-chloroindoline-2,3-dione have shown promise as antimicrobial agents. researchgate.net The versatility of these scaffolds allows for extensive chemical modifications, enabling the development of new and potent drug candidates. chemimpex.com

Historical Development of Synthetic Approaches to 5-Chloroindoline and Related Compounds

The synthesis of indoles and their derivatives has a rich history dating back to the 19th century. Early methods often involved harsh reaction conditions and offered limited control over regioselectivity. The development of synthetic routes to halogenated indoles and indolines has been a continuous area of research, driven by the need for these important intermediates.

Historically, the preparation of 5-chloroindole often involved multi-step sequences. One notable, albeit commercially challenging, method involved the nitration of N-acetylindoline, followed by reduction of the nitro group, a Sandmeyer reaction to introduce the chlorine atom, and subsequent deacetylation. google.com Another approach involved the direct chlorination of 1-acetylindoline (B31821) followed by saponification. researchgate.net A significant advancement in the large-scale synthesis of 5-chloroindole was the development of a halogen-exchange reaction from 5-bromoindole (B119039) using cuprous chloride. researchgate.net

The conversion of 5-chloroindole to 5-chloroindoline has been achieved through various reduction methods. Catalytic hydrogenation is a common and effective approach. Early work explored the use of catalysts like palladium and platinum. prepchem.com More recent studies have focused on optimizing these hydrogenations, for example, by using platinum on alumina (B75360) (Pt/Al₂O₃) as a catalyst to achieve selective reduction of the pyrrole (B145914) ring without significant dehalogenation, affording 5-chloroindoline in good yields. thieme-connect.com

The preparation of 5-chloroindoline hydrochloride is typically achieved as a final step by treating the 5-chloroindoline base with hydrochloric acid.

Overview of Contemporary Research Trajectories and Applications

Current research on 5-chloroindoline and its derivatives is vibrant and multifaceted, with a strong emphasis on medicinal chemistry and materials science. Scientists are actively exploring new synthetic methodologies to create diverse libraries of these compounds for biological screening.

A significant area of investigation is the development of novel anticancer agents. For example, a series of 5-chloro-indole-2-carboxylate derivatives have been synthesized and evaluated as potent inhibitors of EGFRT790M/BRAFV600E pathways, which are implicated in several cancers. mdpi.com Some of these compounds have demonstrated impressive antiproliferative activity with GI₅₀ values in the nanomolar range. mdpi.com

The antimicrobial potential of chloroindoles is another major research focus. Studies have shown that compounds like 4-chloroindole (B13527) and 5-chloroindole exhibit significant antibacterial and antibiofilm activities against pathogenic bacteria such as Vibrio parahaemolyticus and uropathogenic Escherichia coli. frontiersin.orgnih.gov

The following tables provide a snapshot of the detailed research findings in the synthesis and application of 5-chloroindoline and its precursors.

| Precursor | Product | Reagents and Conditions | Yield (%) | Reference |

| 5-Bromoindole | 5-Chloroindole | CuCl, N-Methyl-2-pyrrolidone | 85 | researchgate.net |

| 1-Acetylindoline | 5-Chloro-1-acetylindoline | Chlorine, Water, Basic agent | Not specified | google.com |

| 5-Chloroindole | 5-Chloroindoline | Pt/C, PTSA, Water | 46 | thieme-connect.com |

| 5-Chloroindole | 5-Chloroindoline | Pt/Al₂O₃, PTSA, Water | 72 | thieme-connect.com |

| Compound/Derivative | Biological Activity | Target/Organism | Key Findings (e.g., IC₅₀, MIC) | Reference |

| 5-Chloroindole | Antibacterial | Vibrio parahaemolyticus | MIC: 50 µg/mL | frontiersin.org |

| 4-Chloroindole | Antibacterial | Vibrio parahaemolyticus | MIC: 50 µg/mL | frontiersin.org |

| 5-Chloroindole | Antibiofilm | Uropathogenic E. coli | 66% inhibition at 20 µg/mL | nih.gov |

| 4-Chloroindole | Antibiofilm | Uropathogenic E. coli | 72% inhibition at 20 µg/mL | nih.gov |

| Ethyl 5-chloro-3-(((4-(pyrrolidin-1-yl)phenethyl)amino)methyl)-1H-indole-2-carboxylate | Antiproliferative (Anticancer) | Panc-1, MCF-7, HT-29, A-549 cell lines | GI₅₀: 35 nM | mdpi.com |

| Ethyl 5-chloro-3-(((4-(piperidin-1-yl)phenethyl)amino)methyl)-1H-indole-2-carboxylate | Antiproliferative (Anticancer) | Panc-1, MCF-7, HT-29, A-549 cell lines | GI₅₀: 29 nM | mdpi.com |

| 5-Chloroindole | Positive Allosteric Modulator | 5-HT₃ Receptor | Potentiates 5-HT response | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXFVNHRAMBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721000 | |

| Record name | 5-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013398-58-7 | |

| Record name | 1H-Indole, 5-chloro-2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013398-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloroindoline and Key Chloroindoline/indole Derivatives

Strategies for the Preparation of 5-Chloroindoline (B1581159) Precursors

The effective synthesis of 5-chloroindoline relies on the strategic functionalization of precursor molecules. Key methodologies include the introduction of a nitrogen-containing group and subsequent cyclization, or the direct modification of the indoline (B122111) core.

A classical and adaptable approach to 5-substituted indolines, including the 5-chloro derivative, involves the electrophilic nitration of an N-protected indoline, followed by reduction of the nitro group to an amine, which can then be converted to the desired halide.

Recent advancements in nitration chemistry offer milder and more regioselective methods. For instance, a non-acidic and non-metallic protocol using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) has been developed for the nitration of indoles, which could potentially be adapted for indoline systems. rsc.orgrsc.orgnih.gov This method generates trifluoroacetyl nitrate (B79036) in situ as the electrophilic nitrating agent. rsc.orgnih.gov

| Step | Reagents and Conditions | Intermediate/Product | Reported Yield |

| Acylation | Indoline, Acylating Agent | 1-Acyl-indoline | - |

| Nitration | 1-Acyl-indoline, Nitrating Agent | 5-Nitro-1-acyl-indoline | - |

| Reduction | 5-Nitro-1-acyl-indoline, Reducing Agent | 5-Amino-1-acyl-indoline | - |

| Sandmeyer Reaction | 5-Amino-1-acyl-indoline, NaNO₂, HCl, CuCl | 5-Chloro-1-acyl-indoline | - |

| Saponification | 5-Chloro-1-acyl-indoline, Acid or Base | 5-Chloroindoline | 35% (overall) google.com |

The conversion of indolines to indoles, an aromatization reaction, is a critical transformation in the synthesis of many biologically active compounds. This dehydrogenation can be achieved using a variety of reagents and catalytic systems.

Palladium-based catalysts are widely employed for this purpose. Palladium on carbon (Pd/C) is a common choice, often used in a suitable solvent under reflux conditions. researchgate.net For example, 5-methoxyindoline (B1354788) has been converted to 5-methoxyindole (B15748) in 90% yield using Pd/C in refluxing mesitylene. google.com Another palladium reagent, palladium dichloride in a methanol/triethylamine mixture, has also been shown to be effective. researchgate.net

Manganese dioxide (MnO₂) is another classical oxidizing agent used for the dehydrogenation of indolines. researchgate.net The reaction is typically carried out by refluxing the indoline with MnO₂ in a solvent like benzene (B151609). researchgate.net

More recently, transition-metal complexes have been developed as efficient catalysts for aerobic dehydrogenation, using molecular oxygen as the ultimate oxidant. A ruthenium complex, [Ru(phd)₃]²⁺ (where phd = 1,10-phenanthroline-5,6-dione), has been shown to be effective for the aerobic dehydrogenation of 3°-indolines. researchgate.net Copper-catalyzed dehydrogenation of indolines can also be achieved using oxygen as the oxidant, with the reaction proceeding at room temperature in the presence of TEMPO as an additive. organic-chemistry.org

| Catalyst/Reagent | Conditions | Substrate | Product | Yield |

| Palladium Dichloride | Methanol/Triethylamine | Indoline | Indole (B1671886) | 83% researchgate.net |

| Manganese Dioxide | Benzene, Reflux | Indoline | Indole | 59% researchgate.net |

| Pd/C | Mesitylene, Reflux | 5-Methoxyindoline | 5-Methoxyindole | 90% google.com |

| [Ru(phd)₃]²⁺ | Aerobic | 3°-Indolines | Indoles | - |

| Copper Catalyst/TEMPO | O₂, THF, Room Temp. | Indolines | Indoles | - |

Synthesis of 5-Chloroindole (B142107) and its Analogues

The synthesis of 5-chloroindole can be approached through several strategic routes, including the modification of pre-existing indole scaffolds or the direct aromatization of a 5-chloroindoline precursor.

The decarboxylation of indole-2-carboxylic acids is a common final step in syntheses such as the Reissert indole synthesis. For halogenated indole-2-carboxylic acids, this step can be challenging. The decarboxylation of 4- and 6-chloroindole-2-carboxylic acids has been successfully achieved in 73-78% yield by heating with cuprous chloride in refluxing quinoline (B57606). cdnsciencepub.com However, this method has shown variable results for other halogenated analogues. cdnsciencepub.com An improved and more generally applicable method involves the use of a copper chromite catalyst in quinoline, which has been reported to give consistently good yields for various chloroindoles. cdnsciencepub.com The process typically involves heating the substituted indole-2-carboxylic acid in quinoline with the catalyst until carbon dioxide evolution ceases.

| Substrate | Catalyst | Solvent | Conditions | Product | Yield |

| 4-Chloroindole-2-carboxylic acid | Cuprous Chloride | Quinoline | Reflux | 4-Chloroindole (B13527) | 73-78% cdnsciencepub.com |

| 6-Chloroindole-2-carboxylic acid | Cuprous Chloride | Quinoline | Reflux | 6-Chloroindole | 73-78% cdnsciencepub.com |

| Halogenated indole-2-carboxylic acids | Copper Chromite | Quinoline | Heating | Halogenated Indoles | Good cdnsciencepub.com |

A highly efficient and commercially viable method for the synthesis of 5-chloroindole involves a halogen-halogen exchange reaction, specifically an aromatic Finkelstein reaction. This strategy is particularly useful when the corresponding bromo- or iodo-substituted indole is more readily accessible.

A large-scale synthesis of 5-chloroindole has been developed starting from 5-bromoindole (B119039). researchgate.net The reaction utilizes cuprous chloride (CuCl) in a dipolar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). researchgate.net This method has been shown to be applicable to various 3-substituted 5-bromoindoles as well, providing the corresponding 5-chloroindole analogues in good yields. researchgate.net The general principle of copper-catalyzed halogen exchange in aryl halides is well-established, with catalyst systems often comprising CuI and a diamine ligand. acs.orgmdma.chnih.govresearchgate.net These reactions are tolerant of various functional groups, including the N-H group of indoles. acs.orgmdma.chnih.gov

| Starting Material | Reagent | Solvent | Product |

| 5-Bromoindole | Cuprous Chloride | N-Methyl-2-pyrrolidone | 5-Chloroindole researchgate.net |

| 3-Substituted 5-bromoindoles | Cuprous Chloride | N-Methyl-2-pyrrolidone | 3-Substituted 5-chloroindoles researchgate.net |

| Aryl Bromides | CuI, Diamine Ligand | Dioxane, n-Butanol, or n-Pentanol | Aryl Chlorides |

The direct oxidation or dehydrogenation of 5-chloroindoline presents a straightforward route to 5-chloroindole. However, this transformation can be complicated by side reactions, including dehalogenation and resinification, when using standard dehydrogenation methods. google.com

One successful approach involves the use of chloranil (B122849) as the oxidizing agent. google.com While effective, the high cost of chloranil makes this process less economical for large-scale industrial synthesis. google.com An alternative method involves reacting 5-chloroindoline with an aromatic nitro compound, such as nitrobenzene, in the presence of a noble metal catalyst. A process utilizing a finely powdered ruthenium catalyst has been patented for this conversion. google.com The reaction is typically carried out by heating 5-chloroindoline in a water-immiscible organic solvent with the aromatic nitro compound and the ruthenium catalyst. google.com

| Starting Material | Oxidizing Agent/Catalyst | Conditions | Product | Notes |

| 5-Chloroindoline | Chloranil | - | 5-Chloroindole | Effective but uneconomical google.com |

| 5-Chloroindoline | Aromatic Nitrocompound / Ruthenium Catalyst | Heating in a water-immiscible organic solvent | 5-Chloroindole | Patented process google.com |

Palladium and Ruthenium-Catalyzed Cyclization Processes

Transition metal catalysis offers powerful and versatile methods for the synthesis of indole and indoline frameworks. Palladium and ruthenium-based catalysts have been particularly prominent in the development of novel cyclization strategies, enabling the construction of chloro-substituted indoles from various precursors.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to indole synthesis is well-documented. mdpi.com One common approach involves the intramolecular cyclization of suitably substituted anilines. For instance, palladium-assisted cyclization can be achieved using precursors like 2-bromoanilines with enamines. researchgate.net A more advanced strategy is the palladium/norbornene cooperative catalysis, which facilitates a cascade process involving ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides to yield diverse C3,C4-disubstituted indoles. nih.govresearchgate.net This method has shown good functional group tolerance and can produce 4-chloroindole derivatives in high yields. researchgate.net The reaction mechanism for these processes often involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by carbopalladation and subsequent reductive elimination to form the heterocyclic ring. mdpi.com

Ruthenium catalysts have also emerged as effective tools for synthesizing indoline and indole derivatives. A notable process for the preparation of 5-chloro-indole involves the dehydrogenation of 5-chloroindoline. google.comprepchem.com This conversion can be accomplished by heating 5-chloroindoline in a water-immiscible organic solvent with an aromatic nitrocompound, such as nitrobenzene, in the presence of a finely powdered ruthenium catalyst, typically 5% ruthenium on a carbon support. google.com This method is advantageous for its high yields and applicability to commercial production. google.com Other ruthenium-catalyzed C-H activation and oxidative cyclization cascades have been developed for synthesizing substituted indolines from anilines and vinyl arenes, demonstrating the versatility of this metal in constructing the indoline nucleus. rsc.orgrsc.org

| Catalyst System | Precursors | Product Type | Key Features |

| Palladium/Norbornene | Ortho-substituted aryl iodides, N-benzoyloxy allylamines | C3,C4-disubstituted indoles | Cascade reaction, good functional group tolerance. nih.govresearchgate.net |

| Palladium Acetate | 2-alkynyl aryl azides, aryl bromides | Substituted indoles | In situ generation of iminophosphorane, 5-endo-dig cyclization. mdpi.com |

| Ruthenium on Carbon | 5-Chloroindoline, Aromatic nitrocompound | 5-Chloroindole | Dehydrogenation/aromatization, suitable for large scale. google.com |

| Ruthenium(II) complex | N-carbamoyl indolines, Alkynes | Pyrroloquinolinones (Indole derivatives) | Oxidative cyclization, compatible with various alkynes. rsc.org |

Synthetic Routes to 5-Chloroindoline-2,3-dione (5-Chloroisatin)

5-Chloroindoline-2,3-dione, commonly known as 5-chloroisatin (B99725), is a valuable synthetic intermediate used in the preparation of various heterocyclic compounds and pharmacologically active molecules. researchgate.netresearchgate.net Its synthesis is most classically achieved through the Sandmeyer isatin (B1672199) synthesis, a reliable method that has been modified over the years. researchgate.net

The Sandmeyer methodology for isatin synthesis is a two-step process that begins with the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization. researchgate.netorgsyn.org When applied to the synthesis of 5-chloroisatin, the starting material is 4-chloroaniline (B138754) (also known as p-chloroaniline). banglajol.info

The first step involves the reaction of 4-chloroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution. banglajol.info This reaction forms the intermediate N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, also known as p-chlorooximinoacetanilide. banglajol.info In the second step, this intermediate undergoes cyclization upon treatment with a strong acid, typically concentrated sulfuric acid. researchgate.netbanglajol.info The temperature of this cyclization step is critical; it must be carefully controlled to prevent decomposition while ensuring the reaction proceeds to completion. chemspider.com The resulting 5-chloroisatin precipitates from the reaction mixture upon pouring it onto ice and can be collected by filtration. orgsyn.orgbanglajol.info This method is broadly applicable to anilines bearing electron-withdrawing groups. researchgate.net

Chloral hydrate and hydroxylamine hydrochloride are essential reagents in the first stage of the Sandmeyer isatin synthesis, leading to the formation of the isonitrosoacetanilide intermediate. orgsyn.orgchemspider.com The reaction mechanism is thought to involve the in-situ formation of chloral oxime, which then condenses with the aniline (B41778) derivative.

In the synthesis of 5-chloroisatin, an aqueous solution of chloral hydrate is reacted with 4-chloroaniline and hydroxylamine hydrochloride. banglajol.info Sodium sulfate (B86663) is often added to the reaction mixture to facilitate the precipitation of the isonitrosoacetanilide product. orgsyn.orgchemspider.com The reaction is typically heated to drive the condensation and formation of the p-chlorooximinoacetanilide intermediate, which can be isolated as a solid before the subsequent cyclization step. orgsyn.orgbanglajol.info This procedure provides a reliable and well-established route to the key intermediate required for producing 5-chloroisatin and its derivatives. banglajol.infopatsnap.com

| Step | Reagents | Intermediate/Product | Typical Conditions |

| 1. Formation of Isonitrosoacetanilide | 4-Chloroaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate | N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | Aqueous solution, heated. orgsyn.orgbanglajol.info |

| 2. Cyclization | N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, Concentrated sulfuric acid | 5-Chloroindoline-2,3-dione (5-Chloroisatin) | Controlled temperature (e.g., 60-80°C), then poured on ice. banglajol.infochemspider.com |

Large-Scale and Commercially Feasible Synthesis Approaches

For the industrial production of 5-chloroindoline and its derivatives, synthesis routes must be not only high-yielding but also economically viable and scalable. While many laboratory methods exist, only a few are suitable for commercial application.

One commercially feasible process for preparing 5-chloroindole involves a halogen-halogen exchange reaction. researchgate.netresearchgate.net This method starts from the more readily available 5-bromoindole and uses cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP). researchgate.netresearchgate.net This one-pot reaction provides good yields and is considered a practical approach for large-scale synthesis. researchgate.net

Another patented process focuses on the synthesis of 5-chloroindole from indoline, which is an inexpensive starting material. google.comgoogle.com This multi-step process involves:

Acylation of indoline to form 1-acyl-indoline.

Chlorination of the 1-acyl-indoline in the presence of water and a basic agent to yield 5-chloro-1-acyl-indoline.

Saponification (acidic or alkaline) of the acyl group to produce 5-chloroindoline.

Dehydrogenation of 5-chloroindoline using an aromatic nitrocompound in the presence of a ruthenium catalyst to give the final 5-chloroindole product.

This integrated process is designed to overcome the poor yields and expensive reagents associated with other methods, making it more suitable for commercial production. google.com The intermediate, 5-chloroindoline, is itself a valuable starting material for various pharmaceuticals. google.com

Chemical Transformations and Derivatization Strategies of 5 Chloroindoline and Its Derivatives

N-Alkylation and N-Substitution Reactions of Indoline (B122111) and Indole (B1671886) Nitrogen

N-alkylation of the indoline or indole nitrogen is a fundamental transformation for introducing various substituents. This reaction typically involves the deprotonation of the N-H bond by a base, followed by nucleophilic attack on an alkylating agent.

One approach to N-alkylation involves the use of a sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide, such as (bromomethyl)cyclohexane. mdpi.comresearchgate.net This method has been successfully employed in the synthesis of precursors for synthetic cannabinoids. mdpi.comresearchgate.net

Iron-catalyzed N-alkylation of indolines has also been reported as an efficient method. nih.gov For instance, 5-bromoindoline (B135996) can be N-benzylated using benzyl (B1604629) alcohol in the presence of an iron catalyst. nih.gov This methodology is also applicable to benzyl alcohols with various substituents, leading to good yields of the corresponding N-alkylated indolines. nih.gov Furthermore, a one-pot procedure involving N-alkylation of indolines followed by oxidation can yield N-alkylated indoles. nih.gov

The chemoselectivity of alkylation (N- vs. C-alkylation) can be a challenge in indole chemistry. However, specific reaction conditions can favor N-alkylation. For example, a three-component Mannich-type reaction of indoles in aqueous microdroplets has been shown to produce N-alkylation products chemoselectively, without the need for a catalyst. nih.gov This contrasts with bulk reactions that typically yield C-alkylation products. nih.gov

Selective N-alkylation can also be achieved in molecules containing multiple reactive nitrogen atoms. In the case of (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione, selective N-alkylation at the thiazolidine-2,4-dione ring was achieved over the indole nitrogen under basic conditions in DMF. core.ac.uk

| Reactant | Reagents and Conditions | Product | Reference |

| 5-Chloroindole-3-carboxaldehyde | (i) NaH (60%), DMF; (ii) (bromomethyl)cyclohexane, DMF | 1-(Cyclohexylmethyl)-5-chloro-1H-indole-3-carbaldehyde | mdpi.comresearchgate.net |

| 5-Bromoindoline | Benzyl alcohol, Iron catalyst, 110 °C | N-Benzyl-5-bromoindoline | nih.gov |

| Indole | Aldehyde, Amine, Aqueous microdroplets | N-Alkylated indole | nih.gov |

| (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione | Alkyl halide, Base, DMF | N3-alkylated (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione | core.ac.uk |

Functionalization at Ring Positions (e.g., C2, C3, C4-C7)

Beyond N-alkylation, the carbon framework of the 5-chloroindoline (B1581159) scaffold can be functionalized at various positions on both the benzene (B151609) and pyrrole (B145914) rings.

The C3 position of the indole ring is a common site for functionalization. A commercially feasible synthesis of 5-chloroindole (B142107) and its 3-substituted analogues has been developed via a halogen-halogen exchange reaction from 5-bromoindole (B119039) derivatives using cuprous chloride in N-methyl-2-pyrrolidone. researchgate.net This method allows for the large-scale production of these important building blocks. researchgate.net

Further derivatization can be achieved through the introduction of a glyoxylamide group. For example, N-alkylated 5-chloroindole-3-carboxylic acids can be coupled with amino acid esters, such as tert-leucine methyl ester, using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form glyoxylamide derivatives. mdpi.com

The isatin (B1672199) moiety, which can be derived from indoline, is a versatile precursor for the synthesis of various heterocyclic compounds. Condensation of 5-chloroisatin (B99725) with thiocarbohydrazide (B147625) or carbohydrazide (B1668358) in refluxing ethanol (B145695) yields thiocarbohydrazone and carbohydrazone derivatives, respectively. researchgate.netnih.gov These reactions lead to the formation of Schiff bases. researchgate.netnih.gov The structures of these compounds have been confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. researchgate.net Thiocarbohydrazones can exist in thione-thiol tautomeric forms. yu.edu.jo

| Starting Material | Reagents | Product Type | Reference |

| 5-Bromoindole derivatives | CuCl, N-methyl-2-pyrrolidone | 3-Substituted 5-chloroindole analogues | researchgate.net |

| N-alkylated 5-chloroindole-3-carboxylic acid | tert-Leucine methyl ester, HATU, Hünig's base, DMF | Glyoxylamide derivative | mdpi.com |

| 5-Chloroisatin | Thiocarbohydrazide, Ethanol, Reflux | 1,5-Bis(5-chloro-2-oxoindolin-3-ylidene)thiocarbohydrazone | researchgate.net |

| 5-Substituted isatin | Carbohydrazide, Ethanol, Reflux | bis-β-isatin carbohydrazones | nih.gov |

Cycloaddition Reactions Involving 5-Chloroindoline-2,3-dione Derivatives

The dione (B5365651) functionality in 5-chloroindoline-2,3-dione (5-chloroisatin) provides a reactive site for cycloaddition reactions, enabling the construction of more complex heterocyclic systems.

1,3-Dipolar cycloaddition is a powerful synthetic tool for the construction of five-membered heterocyclic rings. ucc.ie Nitrile oxides, which are highly reactive 1,3-dipoles, readily undergo cycloaddition with carbon-carbon double bonds to form 2-isoxazolines. chem-station.com This reaction is of considerable importance in organic synthesis as isoxazolines are versatile building blocks. chem-station.com The cycloaddition of nitrile oxides generally proceeds with a high degree of regio- and stereocontrol. ucc.ie

While direct examples involving 5-chloroindoline-2,3-dione derivatives in 1,3-dipolar cycloadditions with nitrile oxides were not found in the provided search results, the general principle of this reaction is well-established for a wide range of dipolarophiles. ucc.iechem-station.com The C=C bond of an appropriately substituted 5-chloroindoline derivative could potentially act as a dipolarophile in such reactions. The reactivity of nitrile oxides is generally higher than that of nitrones in these cycloadditions. chem-station.com

Regioselectivity Investigations in Cycloaddition Processes

The regioselectivity of cycloaddition reactions involving derivatives of 5-chloroindoline, particularly 5-chloroisatin, has been a subject of both experimental and theoretical investigation. These studies are crucial for the controlled synthesis of complex heterocyclic structures with potential pharmacological applications. A notable area of research is the 1,3-dipolar cycloaddition reaction, where the regiochemical outcome is dictated by the electronic properties of the dipole and the dipolarophile.

In one study, the 1,3-dipolar cycloaddition between 1-allyl-5-chloroindoline-2,3-dione (B4394322) and 4-chlorobenzaldoxime was found to proceed with complete regioselectivity. internationaljournalssrg.orginternationaljournalssrg.org This reaction was analyzed using Density Functional Theory (DFT) calculations to elucidate the mechanism and selectivity. The theoretical results were consistent with the experimental data, confirming the regiochemical outcome. internationaljournalssrg.orginternationaljournalssrg.org The calculations, performed using the B3LYP functional and a 6-31G basis set, indicated that the reaction follows a normal electronic demand (NED) pathway, where the 4-chlorobenzaldoxime acts as the nucleophile and the 1-allyl-5-chloroindoline-2,3-dione serves as the electrophile. internationaljournalssrg.org

Another investigation focused on the copper-catalyzed 1,3-dipolar cycloaddition of 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione with azides to synthesize 1,2,3-triazole 5-chloroisatin derivatives. slideshare.net This type of "click" reaction is known for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted triazole isomer when catalyzed by copper(I). The use of a copper catalyst was shown to lead to improved reaction outcomes compared to uncatalyzed thermal methods. slideshare.net

While direct studies on 5-chloroindoline itself are less common in this specific context, research on related indole arynes provides insight into the factors governing regioselectivity. For instance, studies on 4,5-, 5,6-, and 6,7-indolynes in Diels-Alder reactions with 2-substituted furans have shown that the position of the aryne within the indole nucleus dramatically affects the regioselectivity of the cycloaddition. nih.gov The 6,7-indolyne, for example, exhibits remarkable regioselectivity driven by the polar nature of the aryne, leading to a preference for the more sterically crowded product with electron-donating groups on the furan. nih.gov In contrast, 4,5- and 5,6-indolynes showed almost no regioselectivity. nih.gov These findings highlight the significant role that electronic effects and the specific substitution pattern on the indoline ring play in directing the outcome of cycloaddition reactions.

Table 1: Regioselectivity in Cycloaddition of 5-Chloroindoline Derivatives

| Reactants | Reaction Type | Catalyst/Conditions | Regioselectivity | Ref. |

|---|---|---|---|---|

| 1-allyl-5-chloroindoline-2,3-dione and 4-Chlorobenzaldoxime | 1,3-Dipolar Cycloaddition | Mild conditions | Complete | internationaljournalssrg.orginternationaljournalssrg.org |

| 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione and Azides | 1,3-Dipolar Cycloaddition | Copper(I) sulfate (B86663) | High | slideshare.net |

| 6,7-Indolyne and 2-t-butylfuran | Diels-Alder Cycloaddition | Not applicable | >15:1 preference for contrasteric product | nih.gov |

| 4,5- and 5,6-Indolyne and 2-t-butylfuran | Diels-Alder Cycloaddition | Not applicable | ~1:1 ratio (no preference) | nih.gov |

Electropolymerization of 5-Chloroindole for Redox-Active Film Formation

The electropolymerization of indole and its derivatives is a well-established method for creating conductive, redox-active polymer films on electrode surfaces. These films have potential applications in sensors, electrochromic devices, and energy storage. The substituent at the 5-position of the indole ring significantly influences the polymerization process and the properties of the resulting polymer.

High-quality polyindole films and their derivatives can be synthesized via anodic oxidation. electrochemsci.org For instance, the electropolymerization of various 5-position-substituted indoles, such as 5-cyanoindole (B20398) and indole-5-carboxylic acid, has been successfully carried out in a mixed electrolyte system of acetic acid and boron trifluoride ethyl ether (BFEE). electrochemsci.org This solvent system facilitates the formation of polymers with good electrochemical behavior. electrochemsci.org The resulting polymer films exhibit redox activity, with cyclic voltammograms showing characteristic anodic and cathodic peaks. The peak currents are typically proportional to the scan rate, indicating that the redox process is confined to the surface of the electrode. electrochemsci.org

Studies on films of 5-substituted indole trimers, such as those from 5-cyanoindole (CI) and indole-5-carboxylic acid (ICA), provide insight into the structure and redox behavior of these materials. rsc.org As-deposited films often exhibit high electronic conduction. rsc.org However, the nature of the substituent affects the film's structure and its interaction with ions from the electrolyte. For example, poly(indole-5-carboxylic acid) films have a more open and solvated structure compared to the more compact films formed from 5-cyanoindole. rsc.org

The electrochemical oxidation of indole-5-carboxylic acid in acetonitrile (B52724) leads to the deposition of an insoluble trimer on the electrode surface. rsc.org Further oxidation links these trimer units to form a polymer film. The redox reaction of these films involves the oxidation and reduction of the trimer centers. rsc.org

While specific detailed studies on the electropolymerization of 5-chloroindole are not as prevalent, the general principles derived from other 5-substituted indoles are applicable. The chlorine atom, being an electron-withdrawing group, is expected to influence the oxidation potential of the monomer and the electronic properties of the resulting poly(5-chloroindole) film. The electropolymerization typically occurs at the 2 and 3 positions of the indole ring. acs.org The resulting films are electroactive, capable of undergoing reversible doping and dedoping processes, which is the basis of their redox activity and electrochromic properties. acs.org For polyindole, this corresponds to a color change from yellow in the reduced state to green in the doped (oxidized) state. acs.org

Table 2: Electropolymerization and Properties of 5-Substituted Indoles

| Monomer | Polymerization Conditions | Resulting Polymer | Key Properties | Ref. |

|---|---|---|---|---|

| 5-Cyanoindole | Anodic oxidation in Acetic Acid/BFEE | Poly(5-cyanoindole) (PCNIN) | Redox-active, compact film structure | electrochemsci.orgrsc.org |

| Indole-5-carboxylic acid | Anodic oxidation in Acetic Acid/BFEE or Acetonitrile | Poly(indole-5-carboxylic acid) (PINCA) | Redox-active, open and solvated film structure | electrochemsci.orgrsc.orgrsc.org |

| 5-Nitroindole | Anodic oxidation in Acetic Acid/BFEE | Poly(5-nitroindole) (PNOIN) | Forms high-quality film | electrochemsci.org |

| Indole | Anodic oxidation in Acetonitrile-LiClO4 | Polyindole | Electroactive, electrochromic (green to yellow) | acs.org |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 5-chloroindoline (B1581159) is often a key intermediate step in the production of more complex molecules, such as 5-chloroindole (B142107). A well-documented pathway involves a multi-step process starting from indoline (B122111), with each step having a distinct reaction mechanism. google.com

A common synthetic route proceeds as follows:

Acylation of Indoline: The synthesis typically begins with the acylation of the nitrogen atom of the indoline ring. This is an electrophilic substitution reaction where an acylating agent (like an organic carboxylic acid) reacts with the nucleophilic nitrogen of indoline. This step serves to protect the nitrogen and direct subsequent reactions. google.com

Electrophilic Chlorination: The resulting 1-acyl-indoline undergoes electrophilic aromatic substitution. Chlorine is introduced onto the benzene (B151609) ring, predominantly at the para-position (C5) relative to the nitrogen atom, due to the directing effects of the acyl group and the ring structure. This reaction is carefully controlled and often carried out in the presence of water and a basic agent. google.com

Saponification: The 5-chloro-1-acyl-indoline is then subjected to saponification, typically through acid or alkaline hydrolysis. This step removes the acyl protecting group to yield 5-chloroindoline. google.com

Another area of mechanistic investigation involves dearomative rearrangement reactions to functionalize the indoline core. The Meerwein–Eschenmoser–Claisen rearrangement, a caltech.educaltech.edu-sigmatropic rearrangement, has been successfully employed to introduce carbon fragments to the C2 position of indolines. nih.govacs.org This reaction proceeds from 3-indolyl alcohols and demonstrates high chirality transfer from enantiomerically enriched precursors, indicating a highly ordered transition state. nih.govacs.org The stereochemical information embedded in the alcohol is reliably transferred to the newly formed stereogenic center at C2. acs.org

Furthermore, palladium-catalyzed asymmetric dearomatization of indoles can lead to indoline structures with a C2-quaternary stereocenter. These can then undergo a stereospecific aza-semipinacol rearrangement under acidic conditions to afford indolenine products with a C3-quaternary stereocenter, showcasing a divergent synthetic pathway controlled by the reaction sequence. chemrxiv.org

Role of Catalysts and Reaction Conditions in Stereoselectivity and Yield Optimization

Catalysts and reaction conditions play a pivotal role in directing the outcome of reactions involving 5-chloroindoline and its precursors, significantly impacting yield and stereoselectivity.

In the dehydrogenation of 5-chloroindoline to 5-chloroindole, a finely powdered ruthenium catalyst is often employed. google.com The reaction is typically heated in a water-immiscible organic solvent with an aromatic nitrocompound, such as nitrobenzene, acting as a hydrogen acceptor. google.comgoogle.com The choice of catalyst and conditions is critical; in the absence of the nitro compound, the reaction proceeds much slower, and significant de-chlorination occurs, forming undesired indole (B1671886) as a byproduct. google.com The reaction temperature is also optimized, with a range of 130 to 160 °C providing a sufficiently rapid reaction rate. google.com

The following table summarizes the effect of reaction components in the catalytic dehydrogenation of 5-chloroindoline.

| Component | Role | Impact on Reaction |

| Ruthenium Catalyst | Dehydrogenation | Facilitates the removal of hydrogen from the indoline ring. |

| Aromatic Nitrocompound | Hydrogen Acceptor | Prevents catalyst deactivation and side reactions like de-chlorination; increases reaction rate. |

| Solvent (e.g., Xylene) | Reaction Medium | An amount of 250 ml of solvent per mole of 5-chloroindoline has proven advantageous for reaction conduct and work-up. google.com |

| Temperature (130-160 °C) | Energy Input | Ensures a rapid reaction rate for efficient conversion. google.com |

In the realm of asymmetric synthesis, transition-metal catalysis is a powerful tool for creating chiral indoline frameworks. Chiral Rhodium (Rh) complexes have been used for the enantioselective synthesis of C7-indolino-biaryl atropisomers through C-H functionalization. nih.gov This method provides access to these challenging molecules in high yields (up to 92%) and with very good enantioselectivity (up to 90% ee) under mild conditions. nih.gov Similarly, first-row transition metals like cobalt are being explored as less expensive and toxic alternatives to noble metals for C-H functionalization of indolines, often mediated through weak coordination with a directing group. morressier.com

Studies on Fragmentation Reactions and Carbon Atom Insertions

The structural modification of the indoline skeleton through fragmentation and ring-expansion reactions represents an advanced synthetic strategy. While direct fragmentation studies on 5-chloroindoline are specific, research on related indole and oxindole (B195798) derivatives provides significant mechanistic insights.

Oxidative fragmentation of the C2-C3 bond in the oxindole ring, a close relative of indoline, can be achieved through a copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation. This process allows for the incorporation of external nucleophiles, leading to diverse heterocyclic scaffolds and aniline (B41778) derivatives, which is not possible with traditional biomimetic oxidations. caltech.edu

A more direct skeletal editing technique is carbon atom insertion. The Ciamician-Dennstedt rearrangement and its modern variants allow for the ring expansion of indoles into quinolines. researchgate.net This reaction involves the insertion of a carbon atom into the indole core. A contemporary method employs α-chlorodiazirines as thermal precursors to chlorocarbenes. These carbenes react with the indole to form a cyclopropane (B1198618) intermediate, which then undergoes an electrocyclic ring opening to forge the expanded quinoline (B57606) core. Density Functional Theory (DFT) calculations support a selectivity-determining cyclopropanation step. researchgate.net This method has been used to prepare various substituted quinolines from indoles, demonstrating the utility of this skeletal transform. researchgate.net

The table below outlines the key steps in the carbon atom insertion reaction for the indole to quinoline transformation.

| Step | Description | Intermediate/Product |

| 1. Carbene Generation | Thermal decomposition of an α-chlorodiazirine. | Chlorocarbene |

| 2. Cyclopropanation | The chlorocarbene adds across the C2-C3 bond of the indole. | Dihalocyclopropane intermediate |

| 3. Electrocyclic Ring Opening | The strained cyclopropane ring opens to expand the heterocyclic core. | Dihydropyridine intermediate |

| 4. Elimination/Aromatization | Elimination of HCl leads to the final aromatic quinoline product. | Substituted Quinoline |

These mechanistic studies, from fundamental synthetic pathways to advanced skeletal editing, are essential for unlocking the full potential of 5-chloroindoline hydrochloride as a building block in medicinal and materials chemistry.

Applications in Advanced Materials Science and Surface Chemistry Research

Corrosion Inhibition Studies of Metal Surfaces

The protection of metals, particularly mild steel, from corrosive degradation in acidic environments is a significant industrial challenge. Derivatives of 5-Chloroisatin (B99725), a compound structurally related to 5-Chloroindoline (B1581159), have been identified as highly effective corrosion inhibitors. These organic molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

Extensive research has been conducted on 5-Chloroisatin derivatives, notably 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione, to assess their performance as corrosion inhibitors for mild steel in aggressive acidic solutions like 1M hydrochloric acid (HCl) and 1M phosphoric acid (H₃PO₄). Studies have consistently shown that the inhibition efficiency of these compounds is dependent on their concentration. As the concentration of the inhibitor increases, the corrosion rate of the mild steel significantly decreases. For instance, in 1M H₃PO₄, the inhibition efficiency of 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione reached 91% at a concentration of 10⁻³M. Similarly, in 1M HCl, efficiencies of around 90% have been reported at the same concentration. The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen and oxygen) and the aromatic ring system, which facilitate adsorption onto the steel surface.

The mechanism of corrosion inhibition by 5-Chloroisatin derivatives is primarily understood through their adsorption behavior at the metal-solution interface. The adsorption process of these inhibitor molecules on the mild steel surface has been found to conform to the Langmuir adsorption isotherm model. The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where there are a fixed number of adsorption sites and no interaction between the adsorbed molecules. This adherence to the Langmuir isotherm indicates that the inhibitor molecules form a uniform, protective film. Thermodynamic parameters, such as the free energy of adsorption (ΔG°ads), can be calculated from the isotherm, providing insights into the spontaneity and nature of the adsorption process, which involves both physical and chemical interactions (physisorption and chemisorption).

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two such methods widely used to study 5-Chloroisatin derivatives.

Potentiodynamic Polarization: Polarization studies reveal that 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione acts as a mixed-type inhibitor. This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the inhibitor causes a significant decrease in the corrosion current density (Icorr) compared to the uninhibited solution, indicating a reduction in the corrosion rate.

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide detailed information about the properties of the protective film and the kinetics of the corrosion process. In the presence of 5-Chloroisatin derivatives, Nyquist plots show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). A higher Rct value signifies a slower corrosion process due to the formation of an insulating protective layer on the steel surface. Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to an increase in the thickness of the protective inhibitor film.

Table 1: Potentiodynamic Polarization Data for a 5-Chloroisatin Derivative in 1M HCl Data extracted from a study on 5-chloro-1-(2-(dimethylamino) ethyl)indoline-2,3-dione.

| Inhibitor Conc. (M) | Ecorr (mV/SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -484 | 1202 | - |

| 10⁻⁶ | -476 | 562 | 53.24 |

| 10⁻⁵ | -470 | 345 | 71.30 |

| 10⁻⁴ | -466 | 201 | 83.28 |

| 10⁻³ | -458 | 114 | 90.51 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a 5-Chloroisatin Derivative in 1M HCl Data extracted from a study on 5-chloro-1-(2-(dimethylamino) ethyl)indoline-2,3-dione.

| Inhibitor Conc. (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 45 | 158 | - |

| 10⁻⁶ | 105 | 68 | 57.14 |

| 10⁻⁵ | 220 | 32 | 79.54 |

| 10⁻⁴ | 415 | 17 | 89.15 |

| 10⁻³ | 580 | 12 | 92.24 |

Scanning Electron Microscopy (SEM) provides direct visual evidence of the protective capabilities of corrosion inhibitors. SEM images of mild steel surfaces exposed to acidic solutions without an inhibitor show a rough and severely damaged surface, characteristic of significant corrosion. In contrast, when the steel is immersed in the acid solution containing an effective concentration of a 5-Chloroisatin derivative, the SEM micrographs reveal a much smoother and less damaged surface. This visual confirmation demonstrates the formation of a stable and uniform protective film by the inhibitor molecules, which effectively shields the metal from the aggressive environment.

Development of Conductive Polymeric Materials

Conducting polymers are organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical characteristics of polymers. Indole (B1671886) and its derivatives are promising monomers for the synthesis of such materials due to the electroactive nature of the indole ring. The properties of the resulting polyindole can be tuned by introducing different functional groups onto the benzene (B151609) ring, such as at the 5-position.

The electrochemical polymerization (electropolymerization) of 5-substituted indoles, such as 5-cyanoindole (B20398) and 5-nitroindole, has been successfully achieved to create high-quality polymer films. This process involves the anodic oxidation of the monomer. The presence of a substituent at the 5-position, such as a chloro group, significantly affects the electropolymerization process and the properties of the resulting polymer. For example, studies on poly(5-fluoroindole) have shown that the polymer is a good blue-light emitter and possesses good electrochemical behavior and thermal stability. The polymerization of these substituted indoles is understood to occur primarily at the C(2) and C(3) positions of the indole ring. The resulting polymers, such as poly(5-chloroindole), are part of a class of materials with potential applications in electronic devices, sensors, and energy storage.

Pharmacological and Biological Research Applications

Investigations in Central Nervous System Pharmacology

Research into 5-chloroindole (B142107) has identified it as a significant modulator of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a key component of the central and peripheral nervous systems. The 5-HT3 receptor is a ligand-gated ion channel, and its modulation can influence various physiological processes.

Research on Positive Allosteric Modulation of 5-HT3 Receptors by 5-Chloroindole

5-Chloroindole has been identified as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor. biosynth.comacs.org Unlike agonists that directly activate the receptor, a PAM binds to a different site (an allosteric site) and enhances the receptor's response to the endogenous agonist, serotonin (B10506) (5-HT).

Studies using HEK293 cells stably expressing the human 5-HT3A receptor demonstrated that 5-chloroindole, at concentrations ranging from 1-100 μM, potentiated the responses induced by the full agonist 5-HT. acs.org The effect was even more pronounced for partial agonists. acs.org This potentiation was observed in both recombinant human receptors and native mouse 5-HT3 receptors, indicating a conserved mechanism of action across species. acs.org The identification of a relatively potent and selective PAM like 5-chloroindole is significant because previous modulators had low affinity, which complicated research due to non-selective effects. biosynth.comacs.org

Below is an interactive data table summarizing the effect of 5-chloroindole on various 5-HT3 receptor agonists.

| Agonist | Type | Effect of 5-Chloroindole Co-application |

| 5-HT (Serotonin) | Full Agonist | Potentiation of receptor-mediated response |

| (S)-zacopride | Partial Agonist | Potentiation of receptor-mediated response |

| DDP733 | Partial Agonist | Potentiation of receptor-mediated response |

| Quipazine | Partial Agonist | Potentiation of receptor-mediated response |

| Dopamine | Partial Agonist | Potentiation of receptor-mediated response |

| 2-methyl-5-HT | Partial Agonist | Potentiation of receptor-mediated response |

| SR57227A | Partial Agonist | Potentiation of receptor-mediated response |

| meta chlorophenyl biguanide | Partial Agonist | Potentiation of receptor-mediated response |

Studies on the Molecular Basis of Allosteric Modulation and Receptor Function

Investigations into the molecular mechanism have revealed how 5-chloroindole exerts its modulatory effects. Radioligand binding studies showed that 5-chloroindole causes a small, approximately twofold, increase in the apparent affinity of serotonin for the human 5-HT3A receptor. acs.org This suggests that the presence of 5-chloroindole at the allosteric site makes it easier for serotonin to bind to its primary (orthosteric) site. Conversely, 5-chloroindole had no effect on the binding affinity of the antagonist, tropisetron. acs.org

A key finding is the ability of 5-chloroindole to reactivate desensitized 5-HT3 receptors. acs.org Receptor desensitization is a process where a prolonged presence of an agonist leads to a diminished response. The ability to reactivate these receptors highlights a distinct modulatory function. Furthermore, research indicates that 5-chloroindole exhibits selectivity; for instance, it did not alter responses from human nicotinic α7 receptors, another member of the same ligand-gated ion channel superfamily. acs.org This selectivity is crucial for its potential as a research tool to specifically probe 5-HT3 receptor function. biosynth.com

Role in Modulating Neurotransmitter Levels (e.g., Serotonin)

Current research has focused on 5-chloroindole's ability to modulate the 5-HT3 receptor's response to neurotransmitters rather than altering the ambient levels of the neurotransmitters themselves. The compound enhances the effects of serotonin and other agonists at the receptor site. acs.org By increasing the receptor's affinity for 5-HT, 5-chloroindole makes the receptor more sensitive to existing levels of the neurotransmitter. acs.org This mechanism does not involve changing the synthesis, release, or reuptake of serotonin in the synapse but rather amplifies the downstream signal generated by serotonin binding.

Anticancer and Antitumor Research

In the field of oncology, derivatives of the 5-chloroindole structure have been investigated for their potential to interfere with cellular processes essential for cancer cell proliferation and survival.

Inhibition of Specific Protein-Protein Interactions (e.g., EWS-FLI1 in Ewing's Sarcoma)

Scientific literature available did not provide a direct link between 5-Chloroindoline (B1581159) hydrochloride or 5-chloroindole and the inhibition of the EWS-FLI1 protein interaction in Ewing's Sarcoma.

Studies on Tubulin Polymerization Inhibition

Several derivatives of 5-chloroindole have been identified as inhibitors of tubulin polymerization. biosynth.comacs.org Tubulin is a protein that assembles into microtubules, which are critical components of the cellular cytoskeleton and the mitotic spindle required for cell division. Inhibition of tubulin polymerization disrupts these structures, leading to cell cycle arrest and apoptosis, making it a key target for anticancer therapies.

Research has shown that specific modifications to the 5-chloroindole scaffold yield potent antitubulin activity. For example, a series of indole-3-glyoxylamides, synthesized using 5-chloroindole as a starting material, were found to be potent inhibitors of tubulin polymerization. acs.org These compounds were shown to interact with the colchicine (B1669291) binding site on tubulin, disrupting the formation of the microtubule network within cancer cells. acs.org

The following interactive data table lists various 5-chloroindole derivatives and their reported activity related to tubulin polymerization inhibition.

| 5-Chloroindole Derivative | Reported Activity |

| 5-Chloroindole-2-carboxylic acid methyl ester | Potent inhibitor of tubulin polymerization biosynth.com |

| Indole-3-glyoxylamides (derived from 5-chloroindole) | Inhibit tubulin polymerization by binding at the colchicine site acs.org |

| 5-chloro-1H-indole-2-carbohydrazide | Tubulin polymerization inhibition in MCF-7 cells |

| 3,3′-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(5-chloro-1H-indole) | Identified as a scaffold for future investigation into tubulin polymerization inhibition nih.gov |

These findings underscore the importance of the 5-chloroindole structure as a promising scaffold for the development of novel anticancer agents that target microtubule dynamics.

Mechanisms of Apoptosis Induction in Cancer Cell Lines

Derivatives of indoline (B122111) and related heterocyclic structures have been investigated for their potential to induce programmed cell death, or apoptosis, in various cancer cell lines. While direct studies on 5-Chloroindoline hydrochloride are limited, research on structurally similar compounds provides insights into potential mechanisms. One such study on trisindoline compounds, which can feature a chloro- substitution, indicated that these molecules can induce apoptosis by activating key proteins in the apoptotic pathway, such as p53 and caspase-9. nih.gov The p53 protein, a critical tumor suppressor, can trigger apoptosis in response to cellular stress, and its activation is a common target for anti-cancer therapies. nih.gov Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which is activated by the release of cytochrome c from the mitochondria. nih.gov

Furthermore, investigations into other heterocyclic compounds have elucidated additional apoptotic mechanisms that could be relevant. For instance, studies on certain chalcone (B49325) derivatives in leukemia cell lines have demonstrated the involvement of the intrinsic apoptotic pathway. uochb.cz This pathway is characterized by a decrease in the mitochondrial membrane potential and a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3. uochb.cznih.gov The activation of caspase-3 ultimately leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis. uochb.cznih.gov

Table 1: Potential Mechanisms of Apoptosis Induction by Indoline-Related Compounds

| Mechanism | Key Proteins/Events Involved | Potential Outcome in Cancer Cells |

|---|---|---|

| Intrinsic Pathway Activation | Increased Bax/Bcl-2 ratio, decreased mitochondrial membrane potential, cytochrome c release, caspase-9 activation | Induction of apoptosis |

| p53 Activation | Stabilization and activation of the p53 tumor suppressor protein | Cell cycle arrest and apoptosis |

| Executioner Caspase Activation | Cleavage and activation of caspase-3 | Execution of apoptosis |

| Extrinsic Pathway Involvement | Increased expression of Fas receptor (FasR) | Initiation of apoptosis through death receptor signaling |

Interactions with DNA and Topoisomerases

For example, certain indolocarbazole derivatives have been identified as potent topoisomerase I inhibitors. youtube.com These compounds can stabilize the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication. nih.gov Similarly, other classes of compounds, such as acridines, are known to function as topoisomerase II inhibitors by intercalating into the DNA and stabilizing the enzyme-DNA complex, which results in double-strand breaks. mdpi.com

The potential for a compound like this compound to interact with DNA could involve non-covalent binding modes, such as intercalation between base pairs or binding to the minor groove of the DNA helix. Such interactions can interfere with DNA replication and transcription, contributing to cytotoxic effects.

Antimicrobial and Antibacterial Activity Investigations

Research has demonstrated that chloroindoles, including derivatives of 5-chloroindole, possess significant antimicrobial and antibacterial properties. nih.gov A study investigating the activity of various chloroindoles against Vibrio parahaemolyticus, a pathogenic bacterium, found that the presence and position of the chlorine atom on the indole (B1671886) ring are crucial for its antibacterial efficacy. nih.gov Specifically, 4-chloroindole (B13527) and 5-chloroindole were identified as potential lead molecules for the development of new antibacterial agents against this pathogen. nih.gov

The proposed mechanism of action for the antibacterial effects of chloroindoles involves the disruption of the bacterial cell membrane. nih.gov This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. nih.gov The chlorine atom is thought to enhance the antibacterial properties of the indole moiety. nih.gov

Table 2: Antibacterial Activity of Chloroindoles against Vibrio parahaemolyticus

| Compound | Minimum Inhibitory Concentration (MIC) | Key Finding |

|---|---|---|

| 4-chloroindole | 50 μg/mL | Potent antibacterial activity |

| 5-chloroindole | 50 μg/mL | Potent antibacterial activity |

Antiviral Research (e.g., HIV-1 Reverse Transcriptase Inhibition)

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical target for antiviral drug development. nih.govmdpi.com This enzyme is responsible for converting the viral RNA genome into DNA, a necessary step for viral replication. uochb.cz A significant finding in this area is the discovery of 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a derivative of 5-chloroindole, as a potent, non-nucleoside inhibitor of HIV-1 RT. nih.gov

This compound was shown to inhibit the HIV-1 RT enzyme at low nanomolar concentrations and was also effective against viral spread in human T-lymphoid cells. nih.gov Notably, it demonstrated improved inhibitory potency against wild-type RT as well as mutant enzymes that are resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its DNA polymerase activity. mdpi.com

Anti-inflammatory Research

Derivatives of 5-chloroindoline have been investigated for their potential anti-inflammatory properties. One such derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT), has demonstrated significant anti-inflammatory and antinociceptive effects in animal models. researchgate.net In a carrageenan-induced paw edema model in mice, COPHCT was shown to reduce swelling, indicating its ability to counteract the inflammatory response. researchgate.net

Furthermore, in a zymosan-induced air pouch model, the compound significantly reduced leukocyte migration and the concentration of total protein, further confirming its anti-inflammatory activity. researchgate.net The mechanism of action for these effects may involve the inhibition of pro-inflammatory mediators. For instance, other anti-inflammatory compounds have been shown to inhibit the production of tumor necrosis factor (TNF) and nitric oxide (NO). nih.gov

Table 3: Anti-inflammatory Effects of a 5-Chloroindoline Derivative (COPHCT) in Mice

| Inflammatory Model | Measured Parameter | Observed Effect of COPHCT |

|---|---|---|

| Carrageenan-induced paw edema | Paw swelling | Significant reduction |

| Zymosan-induced air pouch | Leukocyte migration | Significant reduction |

Enzyme Inhibition and Activation Studies

Beyond its effects on viral enzymes, derivatives of 5-chloroindole have been explored as inhibitors of other key enzymes involved in cellular signaling and disease. Notably, 5-Chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases. mdpi.com Both EGFR and BRAF are critical components of signaling pathways that regulate cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers. mdpi.com

The study on these derivatives revealed that they could significantly inhibit a mutant form of EGFR (EGFRT790M) and the BRAFV600E mutant, both of which are associated with resistance to certain cancer therapies. mdpi.com The inhibitory activity of these compounds was in the nanomolar range, highlighting their potential as targeted cancer therapeutics. mdpi.com Enzyme inhibition is a well-established strategy in drug design for a multitude of diseases, including cancer, infections, and inflammatory conditions. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indole-based compounds, including those with a 5-chloro substitution, SAR studies have been conducted across various therapeutic areas.

In the context of antiviral research, SAR studies on indole-based HIV-1 fusion inhibitors have highlighted the importance of the indole scaffold and the nature and position of substituents for optimal activity. nih.gov For instance, the linkage between indole rings was found to be critical for the molecule's ability to conform to the shape of its target on the viral gp41 protein. nih.gov

In the realm of antibacterial agents, SAR studies of fluoroquinolones have shown that the presence of a halogen, such as chlorine, at certain positions can enhance antimicrobial effectiveness. nih.gov For chloroindoles specifically, the position of the chlorine atom on the indole ring has been shown to be a key determinant of antibacterial potency. nih.gov Furthermore, SAR studies on a tricyclic indoline that resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics identified regions of the molecule that could be modified without losing activity, leading to the discovery of more potent analogs. researchgate.net For isatin (B1672199) derivatives, which can be derived from 5-chloroindoline, SAR studies have been conducted to understand how different substituents on the isatin scaffold affect their antiviral activity against various viruses. mdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) |

| 4-chloroindole |

| 5-chloroindole |

| 7-chloroindole |

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide |

| 5-Caffeoylquinic acid (5-CQA) |

| Trisindoline |

| Acridines |

| Camptothecin |

| Indolocarbazole |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Caspase-9 |

| p53 |

| Epidermal Growth Factor Receptor (EGFR) |

| BRAF |

| HIV-1 Reverse Transcriptase (RT) |

| Topoisomerase I |

Computational Chemistry and Theoretical Modeling in Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. internationaljournalssrg.org It has proven to be a valuable framework for exploring the reactivity and properties of molecules like 5-chloroindoline (B1581159) derivatives. internationaljournalssrg.orgresearchgate.net

DFT calculations are highly effective in elucidating the intricacies of chemical reactions, including their reactivity, selectivity, and underlying mechanisms. internationaljournalssrg.org A theoretical study on the 1,3-dipolar cycloaddition reaction between 1-allyl-5-chloroindoline-2,3-dione (B4394322) and 4-Chlorobenzaldoxime utilized DFT calculations with the B3LYP functional to understand the reaction's mechanism and reactivity. internationaljournalssrg.org

The study analyzed global and local reactivity indices defined within the context of DFT to predict the flow of electrons and the most favorable sites for interaction. internationaljournalssrg.org By comparing the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gaps, the electronic chemical potentials, and the electrophilicity indices of the reactants, researchers could determine the nature of the electronic demand of the reaction. internationaljournalssrg.org The results indicated a normal electronic demand, where the 4-Chlorobenzaldoxime acts as the nucleophile and the 1-allyl-5-chloroindoline-2,3-dione acts as the electrophile. internationaljournalssrg.org

Furthermore, the analysis of Fukui indices, which identify the most reactive sites within a molecule, successfully predicted the regioselectivity of the cycloaddition. internationaljournalssrg.org The calculations showed that the most favored interaction occurs between the most electrophilic carbon atom of the dipolarophile and the most nucleophilic carbon atom of the dipole. internationaljournalssrg.org This theoretical investigation confirmed the experimentally observed regioselectivity, demonstrating DFT's predictive power in organic synthesis. internationaljournalssrg.org

Derivatives of 5-chloroindoline have been investigated as potential corrosion inhibitors for metals like mild steel in acidic environments. wu.ac.thresearchgate.netresearchgate.net DFT calculations provide a theoretical basis for understanding their inhibitive action. wu.ac.th Studies on compounds such as 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione and 5-chloro-1-octylindoline-2,3-dione use DFT to evaluate their performance and mechanism of inhibition. wu.ac.thresearchgate.net

The theoretical approach involves calculating various quantum chemical properties of the inhibitor molecule. wu.ac.th These properties help to explain the molecule's tendency to adsorb onto the metal surface, forming a protective film. researchgate.net The presence of heteroatoms like nitrogen and oxygen, along with π-electrons in the molecular structure, is known to contribute to these anticorrosion properties. researchgate.netresearchgate.net Theoretical calculations can quantify these contributions and correlate them with experimentally observed inhibition efficiencies. wu.ac.th The results from these computational studies are often found to be consistent with experimental data from techniques like weight loss measurements and potentiodynamic polarization. wu.ac.thresearchgate.net

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity and properties. DFT is the primary method used to calculate these descriptors for 5-chloroindoline derivatives. internationaljournalssrg.orgwu.ac.th

Key descriptors include:

HOMO and LUMO Energies : The energy of the Highest Occupied Molecular Orbital (EHOMO) is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency for electron donation. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to the ability to accept electrons.

Energy Gap (ΔE) : The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. A smaller energy gap implies higher reactivity. wu.ac.th

Dipole Moment (μ) : This descriptor provides information about the polarity of the molecule, which can influence its interaction with surfaces and other molecules. wu.ac.th

Electronegativity (χ) and Hardness (η) : These global reactivity descriptors, derived from HOMO and LUMO energies, quantify a molecule's ability to attract electrons and its resistance to changes in electron distribution, respectively. internationaljournalssrg.orgwu.ac.th

Fukui Function (f(r)) : This local reactivity descriptor is used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. internationaljournalssrg.orgwu.ac.th It helps in predicting regioselectivity in chemical reactions. internationaljournalssrg.org

The following table presents calculated quantum chemical parameters for 1-allyl-5-chloroindoline-2,3-dione, a derivative of 5-chloroindoline, from a DFT study. internationaljournalssrg.org

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.6598 |

| LUMO Energy | ELUMO | -3.1817 |

| Electronegativity | χ | 4.9208 |

| Hardness | η | 1.7390 |

| Electrophilicity | ω | 6.9620 |

| Chemical Potential | μ | -4.9208 |

These calculated values provide quantitative insights that are consistent with experimental findings, validating the use of DFT in chemical research. internationaljournalssrg.orgwu.ac.th

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein. These methods are crucial in drug discovery and molecular biology to predict binding modes and assess the stability of the resulting complex.

Molecular docking is employed to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net This method is instrumental in understanding the structural basis of a compound's biological activity. For instance, molecular docking studies were carried out on newly synthesized derivatives of 5-chloroindole (B142107) to predict their binding interactions with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net

The process involves placing the ligand in various conformations and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The resulting poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. This information is vital for structure-activity relationship (SAR) studies and for designing more potent and selective molecules.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time. researchgate.net MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov